The Pharmacological Potential of Erythrina Species: A Technical Guide to their Bioactive Compounds
The Pharmacological Potential of Erythrina Species: A Technical Guide to their Bioactive Compounds
For Researchers, Scientists, and Drug Development Professionals
The genus Erythrina, commonly known as coral trees, encompasses a diverse group of flowering plants distributed throughout tropical and subtropical regions. Traditionally, various parts of these plants have been utilized in folk medicine to treat a wide array of ailments, including inflammation, infections, and neurological disorders. Modern phytochemical investigations have revealed that Erythrina species are a rich source of structurally unique secondary metabolites, primarily alkaloids and flavonoids, which exhibit a broad spectrum of biological activities. This technical guide provides an in-depth overview of the pharmacological properties of compounds derived from Erythrina species, with a focus on their antimicrobial, cytotoxic, anti-inflammatory, and neuroprotective effects. Detailed experimental methodologies and elucidated signaling pathways are presented to facilitate further research and drug discovery efforts.
Antimicrobial Activities
Compounds isolated from Erythrina species have demonstrated significant activity against a range of microbial pathogens, including bacteria and fungi. The primary classes of antimicrobial compounds identified are prenylated flavonoids, isoflavones, and pterocarpans.[1][2] The lipophilic nature of the prenyl groups is thought to enhance the antibacterial efficacy of these flavonoids.[2]
Quantitative Antimicrobial Data
The following table summarizes the minimum inhibitory concentrations (MIC) of various compounds and extracts from Erythrina species against different bacterial strains.
| Compound/Extract | Erythrina Species | Target Microorganism(s) | MIC (µg/mL) | Reference(s) |
| Dichloromethane Extract | E. latissima | Bacillus cereus | 210-250 | [3] |
| Methanol Extract | E. latissima | Bacillus cereus | 210-250 | [3] |
| Dichloromethane Extract | E. latissima | Gram-negative pathogens | 500-1000 | [3] |
| Methanol Extract | E. latissima | Gram-negative pathogens | 500-1000 | [3] |
| Dichloromethane Extract | E. latissima | Staphylococcus aureus | 104 | [3] |
| Dichloromethane Extract | E. latissima | Staphylococcus epidermidis | 4.8 | [3] |
| Methanol Extract | E. latissima | Staphylococcus aureus | 125 | [3] |
| Methanol Extract | E. latissima | Staphylococcus epidermidis | 125 | [3] |
| Erybraedin A | E. lysistemon | Staphylococcus aureus | 2 | [1] |
| Phaseollidin | E. lysistemon | Staphylococcus aureus | 10 | [1] |
| Abyssinone V-4′-methyl-ether | E. lysistemon | Staphylococcus aureus | 59 | [1] |
| Eryzerin C | E. lysistemon | Staphylococcus aureus | 5 | [1] |
| Alpumisoflavone | E. lysistemon | Staphylococcus aureus | 31 | [1] |
| Lysisteisoflavone | E. lysistemon | Staphylococcus aureus | 62 | [1] |
| Ethanol leaf extract | E. senegalensis | Staphylococcus aureus | 25 | [1] |
| Dichloromethane bark extract | E. stricta | Staphylococcus aureus | 7.81 | [1] |
| Sandwicensin | E. fusca | Staphylococcus aureus | 8 | [1] |
| Erythrabbysin A | E. fusca | Staphylococcus aureus | 64 | [1] |
| Erythrabbysin I | E. fusca | Staphylococcus aureus | 64 | [1] |
| Eryvarin D | E. fusca | Staphylococcus aureus | 4 | [1] |
| Scandenone | E. fusca | Staphylococcus aureus | 8 | [1] |
| Methanol bark extract | E. abyssinica | Staphylococcus aureus | 23 | [1] |
| Ethanol bark extract | E. abyssinica | Staphylococcus aureus | 62.5 | [1] |
| Ethyl acetate bark extract | E. abyssinica | Staphylococcus aureus | 83.3 | [1] |
| Methanol bark extract | E. amazonia | Staphylococcus aureus | 75 | [1] |
| Scandenone | E. addisonae | Staphylococcus aureus | 64 | [1] |
| Ericristagallin | E. subumbrans | Methicillin-Resistant S. aureus (MRSA) | 0.39-1.56 | [1] |
| Eryvarin D | E. poeppigiana | Methicillin-Resistant S. aureus (MRSA) | 12.5 | [1] |
| 3,9-dihydroxy-10-γ,γ- dimethylallyl- 6a,11adehydropterocarpan | E. poeppigiana | Methicillin-Resistant S. aureus (MRSA) | 12.5 | [1] |
| Isolupalpigenin | E. poeppigiana | Methicillin-Resistant S. aureus (MRSA) | 1.56-3.13 | [1] |
| Erythrinin B | E. poeppigiana | Methicillin-Resistant S. aureus (MRSA) | 6.25 | [1] |
| Erypostyrene | E. poeppigiana | Methicillin-Resistant S. aureus (MRSA) | 6.25 | [1] |
| Sandwicensin | E. poeppigiana | Methicillin-Resistant S. aureus (MRSA) | 6.25-12.5 | [1] |
| Erypoegin A | E. poeppigiana | Methicillin-Resistant S. aureus (MRSA) | 25 | [1] |
| Dimethylmedicarpin | E. poeppigiana | Methicillin-Resistant S. aureus (MRSA) | 50 | [1] |
| Angolensin | E. poeppigiana | Methicillin-Resistant S. aureus (MRSA) | 50 | [1] |
| Erysubin F | E. sacleuxii | Methicillin-Resistant S. aureus (MRSA) | 15.4 | [1] |
| 7,4′-dihydroxy-8,3′-diprenylflavone | E. sacleuxii | Methicillin-Resistant S. aureus (MRSA) | 20.5 | [1] |
| Eryvrain V | E. variegata | Methicillin-Resistant S. aureus (MRSA) | 12.5-25 | [1] |
| Eryvarin W | E. variegata | Methicillin-Resistant S. aureus (MRSA) | 1.56-3.13 | [1] |
| Eryvarin X | E. variegata | Methicillin-Resistant S. aureus (MRSA) | 0.78-1.56 | [1] |
| Bidwillon B | E. variegata | Methicillin-Resistant S. aureus (MRSA) | 3.13-6.25 | [1] |
| Eryvarin Q | E. variegata | Methicillin-Resistant S. aureus (MRSA) | 3.13-6.25 | [1] |
| Dichloromethane bark extract | E. stricta | Methicillin-Resistant S. aureus (MRSA) | 31.25 | [1] |
| Erybacin A | E. herbacea | Methicillin-Resistant S. aureus (MRSA) | 50 | [1] |
| Erybacin B | E. herbacea | Methicillin-Resistant S. aureus (MRSA) | 12.5 | [1] |
| Eryvariestyrene | E. herbacea | Methicillin-Resistant S. aureus (MRSA) | 12.5 | [1] |
| Glyasperin F | E. herbacea | Methicillin-Resistant S. aureus (MRSA) | 50 | [1] |
| Bidwillol A | E. herbacea | Methicillin-Resistant S. aureus (MRSA) | 12.5 | [1] |
| Phaseollinisoflavan | E. herbacea | Methicillin-Resistant S. aureus (MRSA) | 50 | [1] |
| Erythbidin | E. herbacea | Methicillin-Resistant S. aureus (MRSA) | 50 | [1] |
| Phaseollidin isoflavan | E. herbacea | Methicillin-Resistant S. aureus (MRSA) | 12.5 | [1] |
| Eryvarin L | E. herbacea | Methicillin-Resistant S. aureus (MRSA) | 25 | [1] |
| Glabrocoumarone A | E. herbacea | Methicillin-Resistant S. aureus (MRSA) | 12.5 | [1] |
| Sandwicensin | E. fusca | Methicillin-Resistant S. aureus (MRSA) | 16 | [1] |
Experimental Protocols for Antimicrobial Activity
This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[4][5][6][7][8]
-
Preparation of Antimicrobial Agent Stock Solution: Dissolve the test compound in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution.
-
Preparation of Microtiter Plates: Dispense sterile Mueller-Hinton Broth (MHB) into all wells of a 96-well microtiter plate. The first column of wells receives a larger volume of MHB containing the highest concentration of the test compound.
-
Serial Dilutions: Perform two-fold serial dilutions of the test compound across the microtiter plate by transferring a fixed volume of the solution from one column to the next.
-
Inoculum Preparation: Prepare a standardized bacterial inoculum with a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).[9][10]
-
Inoculation: Inoculate each well of the microtiter plate with the prepared bacterial suspension. Include positive (broth with bacteria, no compound) and negative (broth only) control wells.
-
Incubation: Incubate the plates at 37°C for 16-24 hours.[9]
-
MIC Determination: The MIC is the lowest concentration of the test compound at which no visible bacterial growth is observed.
Caption: Workflow for Broth Microdilution Assay.
This method is a qualitative or semi-quantitative test to determine the susceptibility of bacteria to an antimicrobial agent.[9][11][12][13]
-
Inoculum Preparation: Prepare a standardized bacterial inoculum with a turbidity equivalent to a 0.5 McFarland standard.[9][10]
-
Inoculation of Agar Plate: Uniformly streak the bacterial inoculum onto the surface of a Mueller-Hinton Agar (MHA) plate.
-
Application of Disks: Aseptically place paper disks impregnated with a known concentration of the test compound onto the inoculated agar surface.
-
Incubation: Incubate the plate at 37°C for 16-24 hours.[9]
-
Measurement of Inhibition Zone: Measure the diameter of the zone of complete inhibition around each disk in millimeters. The size of the zone is proportional to the susceptibility of the bacteria to the compound.
Cytotoxic Activities
Numerous compounds from Erythrina species, particularly isoflavonoids and erythrinan alkaloids, have been shown to possess cytotoxic effects against various cancer cell lines.[14][15][16][17] These compounds induce cell death through mechanisms such as apoptosis.[14][16]
Quantitative Cytotoxicity Data
The following table presents the half-maximal inhibitory concentration (IC50) values for the cytotoxic activity of compounds isolated from Erythrina species.
| Compound | Erythrina Species | Cancer Cell Line | IC50 (µM) | Reference(s) |
| Neobavaisoflavone | E. excelsa | CCRF-CEM | 42.93 | [16] |
| Neobavaisoflavone | E. excelsa | HCT116 (p53+/+) | 114.64 | [16] |
| Sigmoidin H | E. excelsa | U87MG | 25.59 | [16] |
| Sigmoidin H | E. excelsa | HCT116 (p53+/+) | 110.51 | [16] |
| Isoneorautenol | E. excelsa | MDA-MB-231-BCRP | 2.67 | [16] |
| Isoneorautenol | E. excelsa | U87MG | 21.84 | [16] |
| β-erythroidine | E. poeppigiana | MCF-7 | 36.8 | [17] |
| 8-oxo-β-erythroidine | E. poeppigiana | MCF-7 | 60.8 | [17] |
| 8-oxo-α-erythroidine | E. poeppigiana | MCF-7 | 875.4 | [17] |
| Pterocarpans (various) | E. abyssinica | MCF-7, MCF-7/TAMR, MCF-7/ADR, MDA-MB-231 | 5.6 - 28.0 | [18] |
| Rautandiol B | E. abyssinica | Plasmodium falciparum (TM4/8.2) | 0.40 | [19] |
| Rautandiol B | E. abyssinica | Plasmodium falciparum (K1CB1) | 0.74 | [19] |
| (-)-2-isopentenyl-3-hydroxy-8-9-methylenedioxypterocarpan | E. abyssinica | Trypanosoma brucei rhodesiense | 4.87 | [19] |
Experimental Protocols for Cytotoxicity Assessment
This assay is a colorimetric method used to quantify the number of viable cells in a culture.[19][20][21][22]
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
Addition of Resazurin: Add resazurin solution to each well and incubate for 2-4 hours at 37°C.
-
Measurement: Measure the fluorescence (excitation ~560 nm, emission ~590 nm) or absorbance (~570 nm and 600 nm) of the wells. The amount of resorufin produced is proportional to the number of viable cells.
These are luminescent assays that measure the activity of caspases, which are key mediators of apoptosis.
-
Cell Seeding and Treatment: Seed and treat cells with the test compound as described for the resazurin assay.
-
Reagent Preparation: Prepare the Caspase-Glo® reagent according to the manufacturer's instructions.
-
Reagent Addition: Add the Caspase-Glo® reagent to each well and mix gently.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 30-60 minutes).
-
Measurement: Measure the luminescence of each well using a luminometer.
Flow cytometry can be used to assess apoptosis by measuring changes in mitochondrial membrane potential (MMP) and the generation of reactive oxygen species (ROS).[1][18][23][24][25][26][27][28]
-
Mitochondrial Membrane Potential (MMP) Assay:
-
Cell Staining: Stain treated cells with a potentiometric dye such as JC-1 or DiIC1(5).
-
Analysis: Analyze the stained cells using a flow cytometer. In healthy cells, JC-1 forms aggregates that fluoresce red, while in apoptotic cells with low MMP, it remains as monomers that fluoresce green.
-
-
Reactive Oxygen Species (ROS) Assay:
Anti-inflammatory Activities
Extracts and isolated compounds from Erythrina species have shown promising anti-inflammatory effects in various in vivo and in vitro models.[6][8][25][29] The proposed mechanisms of action include the inhibition of pro-inflammatory enzymes and the modulation of inflammatory signaling pathways such as NF-κB.[6][29]
In Vivo Anti-inflammatory Data
| Extract/Compound | Erythrina Species | Animal Model | Dose | Effect | Reference(s) |
| Ethanolic Leaf Extract | E. indica | Carrageenan-induced rat paw edema | 250 mg/kg | Significant inhibition of edema | [8] |
| Ethanolic Leaf Extract | E. indica | Carrageenan-induced rat paw edema | 500 mg/kg | Significant inhibition of edema | [8] |
| Hydroalcoholic Extract | E. velutina | Dextran-induced mice paw edema | 200 mg/kg | Anti-inflammatory effect | [25] |
| Hydroalcoholic Extract | E. velutina | Dextran-induced mice paw edema | 400 mg/kg | Anti-inflammatory effect | [25] |
| Hydroalcoholic Extract | E. mulungu | Carrageenan-induced mice paw edema | 200 mg/kg | Decreased paw edema | [25] |
| Hydroalcoholic Extract | E. mulungu | Carrageenan-induced mice paw edema | 400 mg/kg | Decreased paw edema | [25] |
Experimental Protocol for Carrageenan-Induced Paw Edema
This is a widely used in vivo model to screen for the anti-inflammatory activity of test compounds.[30][31][32][33][34]
-
Animal Acclimatization: Acclimate rodents (rats or mice) to the laboratory conditions for at least one week.
-
Compound Administration: Administer the test compound or vehicle orally or intraperitoneally to the animals.
-
Induction of Inflammation: After a specific time (e.g., 30-60 minutes), inject a 1% solution of carrageenan into the sub-plantar region of the right hind paw of each animal.
-
Measurement of Paw Edema: Measure the paw volume or thickness using a plethysmometer or calipers at various time points after carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).
-
Calculation of Inhibition: Calculate the percentage of inhibition of edema for the treated groups compared to the vehicle control group.
Neuroprotective and CNS Activities
Erythrina alkaloids are well-known for their effects on the central nervous system (CNS).[5][35][36][37] Some of these alkaloids act as competitive antagonists of neuronal nicotinic acetylcholine receptors (nAChRs).[13] They have also demonstrated neuroprotective properties by reducing oxidative stress and inflammation in the brain.[35][36]
Signaling Pathways
Certain Erythrina alkaloids can inhibit the enzyme acetylcholinesterase (AChE), which is responsible for the breakdown of the neurotransmitter acetylcholine.[3][15][17][38][39] By inhibiting AChE, these compounds increase the levels of acetylcholine in the synaptic cleft, thereby enhancing cholinergic neurotransmission.
Caption: Mechanism of Acetylcholinesterase Inhibition.
Phenolic compounds from Erythrina species have been shown to suppress pro-inflammatory signaling pathways such as NF-κB and MAPK.[6] These pathways are crucial in regulating the expression of genes involved in inflammation and cell survival.
Caption: Inhibition of NF-κB and MAPK Pathways.
Pterocarpans from Erythrina abyssinica have been identified as inhibitors of protein tyrosine phosphatase-1B (PTP1B), an enzyme implicated in both metabolic disorders and cancer.[18] Inhibition of PTP1B can enhance insulin signaling and may represent a therapeutic strategy for diabetes and certain cancers.[14][29][40][41]
Caption: Inhibition of PTP1B Signaling.
Conclusion
The diverse chemical scaffolds and significant biological activities of compounds isolated from Erythrina species underscore their potential as a valuable source for the development of new therapeutic agents. The data and methodologies presented in this guide offer a comprehensive resource for researchers and drug development professionals interested in exploring the pharmacological potential of this fascinating genus. Further in-depth studies, including mechanism of action elucidation, lead optimization, and in vivo efficacy and safety assessments, are warranted to translate these promising natural products into clinical candidates.
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